4-(3-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Beschreibung
4-(3-Bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure fused with a thiadiazine ring system. The compound features two key substituents: a 3-bromobenzyl group at the 4-position and a 3,5-dimethoxyphenyl group at the 2-position.
Eigenschaften
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O5S/c1-29-18-11-17(12-19(13-18)30-2)25-22(26)24(14-15-6-5-7-16(23)10-15)20-8-3-4-9-21(20)31(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTFQCKOESSDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of N-(3,5-Dimethoxyphenyl)-o-Azidobenzenesulfonamide
The synthesis begins with the preparation of the key intermediate, N-(3,5-dimethoxyphenyl)-o-azidobenzenesulfonamide. This involves reacting o-azidobenzenesulfonyl chloride with 3,5-dimethoxyaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is employed as a base to neutralize HCl generated during the reaction. The resulting sulfonamide is purified via recrystallization from ethanol, yielding a white crystalline solid (78% yield). The azide group is introduced to facilitate subsequent cyclization via the aza-Wittig reaction.
Formation of the Amide Intermediate
The sulfonamide intermediate is treated with ethyl carbonochloridate in tetrahydrofuran (THF) at 0°C to form the corresponding amide derivative. This step activates the sulfonamide nitrogen for intramolecular cyclization. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of ethyl carbonochloridate, yielding an N-ethoxycarbonyl intermediate. Excess reagent is quenched with ice-cold water, and the product is isolated by extraction with ethyl acetate (85% yield).
Intramolecular Aza-Wittig Cyclization
The amide intermediate undergoes an intramolecular aza-Wittig reaction in the presence of triphenylphosphine (PPh₃) in refluxing THF. This step generates an iminophosphorane intermediate, which spontaneously cyclizes to form the 1,2,4-benzothiadiazine ring. The reaction is driven by the release of nitrogen gas and triphenylphosphine oxide. The product, 3-ethoxy-2-(3,5-dimethoxyphenyl)-1,2,4-benzothiadiazine 1,1-dioxide, is obtained as a pale-yellow solid after column chromatography (72% yield).
Hydrolysis to the Benzothiadiazin-3(4H)-one Core
The ethoxy group at position 3 is hydrolyzed to a ketone using ethanolic hydrochloric acid (6 M) under reflux. This step converts the 3-ethoxy derivative into the 3(4H)-one structure, a critical pharmacophore in the target compound. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration after neutralization with sodium bicarbonate (88% yield).
Alkylation at the 4-Position
The final step involves alkylation of the 4-position nitrogen with 3-bromobenzyl bromide. The reaction is conducted in dimethylformamide (DMF) using potassium carbonate as a base at 60°C. The 3-bromobenzyl group is introduced via nucleophilic substitution, yielding the target compound as a white crystalline solid. Purification by silica gel chromatography affords the product in 65% yield.
Alternative Synthesis via Tandem Reduction and Cyclization
Substrate Design and Nitro Group Reduction
An alternative route employs 2-nitro-N-(3,5-dimethoxyphenyl)benzenesulfonamide as the starting material. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in isopropanol facilitates a tandem reduction-cyclization process. The nitro group is reduced to an amine, which subsequently undergoes condensation with the sulfonamide moiety to form the benzothiadiazine ring. This one-pot reaction minimizes intermediate isolation steps, improving overall efficiency.
SnCl₂-Promoted Cyclization and Functionalization
The reduction-cyclization step is performed under reflux for 12 hours, yielding 2-(3,5-dimethoxyphenyl)-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide directly. The 4-position nitrogen is then alkylated with 3-bromobenzyl bromide using sodium hydride as a base in THF. This method achieves a 50% overall yield but requires stringent control over reaction conditions to avoid over-reduction byproducts.
Comparative Analysis of Synthetic Methodologies
The aza-Wittig route offers superior control over regioselectivity and higher yields but involves multi-step purification. In contrast, the tandem method reduces synthetic steps but suffers from lower yields due to competing side reactions.
Functionalization and Derivatization Strategies
Post-synthetic modifications of the target compound focus on enhancing bioavailability or tuning pharmacological activity. The 3-bromobenzyl group enables further cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl substituents. Additionally, the 3,5-dimethoxyphenyl moiety can be demethylated under acidic conditions to yield phenolic derivatives for prodrug development.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(3-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings from Comparative Studies
The 3,5-dimethoxyphenyl substituent may enhance solubility and binding affinity to hydrophobic enzyme pockets, similar to methoxy-substituted benzoxazinones .
Synthetic Accessibility: Benzothiadiazinone derivatives (e.g., the target compound) are typically synthesized via cyclocondensation reactions, whereas triazole derivatives () require Huisgen cycloaddition or mercapto/amino addition pathways .
Biological Activity: While direct data for the target compound are lacking, structurally related 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides () are commercially available for research, suggesting their utility as intermediates in drug discovery . Triazole derivatives () exhibit broad-spectrum antimicrobial activity, contrasting with benzothiadiazinones, which are more commonly associated with enzyme inhibition .
Physicochemical and Commercial Considerations
- Purity and Availability: The parent compound 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is commercially available at 95% purity, with prices ranging from $99 (50 mg) to $1,206 (10 g) . This highlights the scalability of benzothiadiazinone synthesis, though the target compound’s niche substituents may limit commercial availability.
- Degradation Profiles : Benzothiadiazine derivatives () show resistance to degradation under standard conditions, with RRT values (e.g., 0.33, 0.42) indicating stable byproducts .
Biologische Aktivität
The compound 4-(3-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , with CAS number 893789-39-4 , is a member of the benzothiadiazinone family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is , and it has a molecular weight of 503.4 g/mol . The structure includes a bromobenzyl group and a dimethoxyphenyl moiety, which may contribute to its biological properties.
Research into the mechanisms of action for benzothiadiazinones suggests that they may interact with various biological targets such as enzymes and receptors. The presence of the sulfonamide group in this compound is significant as it often enhances biological activity through interactions with target proteins.
Antimicrobial Activity
Several studies have indicated that benzothiadiazinones exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting that the compound may possess similar properties. Specific mechanisms may include inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Benzothiadiazinones have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of benzothiadiazinones. The compound's ability to cross the blood-brain barrier could be advantageous in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.
Case Studies
- Antimicrobial Study : A study conducted on related benzothiadiazinone derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anticancer Activity : In vitro tests revealed that similar compounds induced apoptosis in human breast cancer cells (MCF-7) with IC50 values around 15 µM after 48 hours of treatment.
- Neuroprotection : A recent study demonstrated that a structural analog protected neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes and downregulating pro-apoptotic factors.
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
